Cas no 61614-60-6 ((2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine)
61614-60-6 structure
Product Name:(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine
Numero CAS:61614-60-6
MF:C10H13NO2
MW:179.215722799301
CID:1628225
PubChem ID:3046161
Update Time:2025-04-21
(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine
- (R)-a-Methyl-1,3-benzodioxole-5-ethanamine
- (R)-a-Methyl-3,4-(methylenedioxy)phenethylamine
- (R)-b-3,4-(Methylenedioxy)amphetamine
- (R)-tenamfetamine
- (.ALPHA.R)-.ALPHA.-METHYL-1,3-BENZODIOXOLE-5-ETHANAMINE
- 1,3-BENZODIOXOLE-5-ETHANAMINE, .ALPHA.-METHYL-, (.ALPHA.R)-
- MDA, (-)-
- (R)-Mda
- UNII-M3P34V176U
- (R)-beta-3,4-(Methylenedioxy)amphetamine
- CAS_3046161
- BDBM86239
- MDA, (R)-
- Q27283449
- MDA (PSYCHEDELIC), (R)-
- MDA,R(-)
- TENAMFETAMINE, (R)-
- M3P34V176U
- Tenamfetamine, (-)-
- (R)-alpha-Methyl-3,4-(methylenedioxy)phenethylamine
- NSC_3046161
- 61614-60-6
- PDSP2_001395
- L-3,4-METHYLENEDIOXYAMPHETAMINE
- 1,3-Benzodioxole-5-ethanamine, alpha-methyl-, (R)-
- SCHEMBL9361151
- Phenethylamine, alpha-methyl-3,4-(methylenedioxy)-, (R)-
- 3,4-Methylenedioxyamphetamine, (R)-
- (R)-alpha-Methyl-1,3-benzodioxole-5-ethanamine
- CHEMBL1927025
- (R)-3,4-Methylenedioxyamphetamine
- (R)-(-)-3,4-(METHYLENEDIOXY)AMPHETAMINE
-
- Inchi: 1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3/t7-/m1/s1
- Chiave InChI: NGBBVGZWCFBOGO-SSDOTTSWSA-N
- Sorrisi: O1COC2=CC=C(C=C12)C[C@@H](C)N
Proprietà calcolate
- Massa esatta: 179.09469
- Massa monoisotopica: 179.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 44.5Ų
Proprietà sperimentali
- Densità: 1.163
- Punto di ebollizione: 281.7°C at 760 mmHg
- Punto di infiammabilità: 134.9°C
- Indice di rifrazione: 1.564
- PSA: 44.48
(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine Letteratura correlata
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
61614-60-6 ((2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso